A Technical Guide to the Chemical Properties of Sodium Methanethiolate
A Technical Guide to the Chemical Properties of Sodium Methanethiolate
For Researchers, Scientists, and Drug Development Professionals
Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is a potent organosulfur nucleophile and a versatile reagent in organic synthesis. As the sodium salt of methanethiol, it serves as a key building block for introducing the methylthio- moiety into molecules, a critical step in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth overview of its chemical properties, reactivity, and relevant experimental methodologies.
Core Chemical and Physical Properties
Sodium methanethiolate is typically a white to off-white solid that is highly soluble in water and soluble in polar organic solvents.[1][2] It is sensitive to air and moisture, hydrolyzing to produce methanethiol, which is characterized by a strong, unpleasant odor.[1] Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere.[2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of sodium methanethiolate and its conjugate acid, methanethiol.
| Property | Value | Reference(s) |
| Chemical Formula | CH₃NaS | [3] |
| Molar Mass | 70.09 g/mol | [3] |
| Appearance | White to off-white or light brown solid | [1][4] |
| Melting Point | 47-49 °C / 88-90 °C (Varies by purity/source) | [1][4] |
| Density | ~1.43 g/cm³ (solid) | [1] |
| Solubility | Highly soluble in water; soluble in polar organic solvents | [1][2] |
| pKa (of Methanethiol) | ~10.4 | [5] |
Key Chemical Reactivity & Applications
The utility of sodium methanethiolate is dominated by the strong nucleophilicity of the methanethiolate anion (CH₃S⁻).[6] This makes it a highly effective reagent for various chemical transformations, primarily nucleophilic substitution and dealkylation reactions.
Nucleophilic Substitution (Sₙ2) Reactions
Sodium methanethiolate readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions with alkyl halides to form methyl thioethers.[6] This reaction is fundamental for creating carbon-sulfur bonds in synthetic chemistry.
General Reaction: NaSCH₃ + R-X → R-SCH₃ + NaX (where R = alkyl, X = halogen)[6]
Cleavage of Ethers and Esters
A significant application in complex molecule synthesis is the dealkylation of aryl methyl ethers to the corresponding phenols.[6] The methanethiolate anion attacks the methyl group of the ether in an Sₙ2 fashion, proving more effective than many other nucleophiles for this transformation. It is also an efficient reagent for the Sₙ2 dealkylation of esters.
General Reaction (Ether Cleavage): NaSCH₃ + Ar-O-CH₃ → Ar-ONa + CH₃SCH₃[6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and common reactions of sodium methanethiolate. These are representative protocols based on established chemical principles.
Protocol 1: In Situ Preparation of Sodium Methanethiolate
This protocol describes the preparation of sodium methanethiolate from methanethiol and a strong base for immediate use in a subsequent reaction.[6]
Materials:
-
Methanethiol (CH₃SH)
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., ethanol, DMF, or an ethereal solvent like THF)
-
Reaction flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the anhydrous solvent.
-
If using sodium hydroxide, add one molar equivalent of solid NaOH to the solvent and stir until dissolved.
-
If using sodium hydride, carefully add one molar equivalent of NaH (typically as a 60% dispersion in mineral oil) to the solvent.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly bubble one molar equivalent of methanethiol gas through the basic solution or add a pre-condensed liquid methanethiol dropwise via syringe. Caution: Methanethiol is a toxic, flammable gas with a very low odor threshold. This step must be performed in a well-ventilated fume hood.
-
If using NaH, the reaction will produce hydrogen gas, which must be safely vented.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C. The resulting solution/slurry of sodium methanethiolate is now ready for use as a nucleophile.
Protocol 2: Synthesis of a Methyl Thioether via Sₙ2 Reaction
This protocol details the reaction of an alkyl halide with sodium methanethiolate to yield a thioether.[6]
Materials:
-
Sodium methanethiolate solution (from Protocol 1 or a commercial source)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF)
-
Standard laboratory glassware for reaction and workup
Procedure:
-
To a stirred solution of sodium methanethiolate (1.1 equivalents) in the chosen solvent, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours at room temperature but may be gently heated if necessary.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography or distillation to yield the pure methyl thioether.
Protocol 3: Demethylation of an Aryl Methyl Ether
This protocol describes the cleavage of an aryl methyl ether to a phenol using sodium methanethiolate.[6]
Materials:
-
Aryl methyl ether (e.g., anisole, guaiacol)
-
Sodium methanethiolate (2-3 equivalents)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
-
Aqueous HCl (1 M) for workup
Procedure:
-
In a round-bottom flask, dissolve the aryl methyl ether (1.0 equivalent) and sodium methanethiolate (2-3 equivalents) in the solvent.
-
Heat the reaction mixture to reflux (typically 100-150 °C, depending on the solvent) under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed. This can take several hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidify the aqueous solution to a pH of ~2 with 1 M HCl to protonate the resulting phenoxide.
-
Extract the phenolic product with ethyl acetate or diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude phenol product by column chromatography or recrystallization.
Biological Activity: Inhibition of Cytochrome c Oxidase
Upon hydrolysis, sodium methanethiolate releases methanethiol, a compound with significant biological activity. Methanethiol is a known inhibitor of cytochrome c oxidase (Complex IV), the terminal enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and ATP production. Studies have shown that methanethiol acts as a non-competitive inhibitor of the enzyme.[1] This toxicological property is relevant in the context of certain metabolic disorders and occupational exposures.[5]
Visualizations: Workflows and Pathways
The following diagrams illustrate the synthesis, reactivity, and a key biological interaction of sodium methanethiolate.
Caption: Workflow for the synthesis of sodium methanethiolate.
Caption: Key nucleophilic reactions of sodium methanethiolate.
Caption: Inhibition of Complex IV by methanethiol.
